

initial toxicity screening of Bodilisant

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Compound of Interest

Compound Name:	Bodilisant
CAS No.:	1416130-06-7
Cat. No.:	B606312

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Executive Summary & Compound Profile

Bodilisant is a high-affinity, piperidine-based histamine H3 receptor (H3R) antagonist/inverse agonist conjugated with a BODIPY fluorophore.^{[1][2][3]} While primarily developed as a pharmacological tool for receptor visualization (

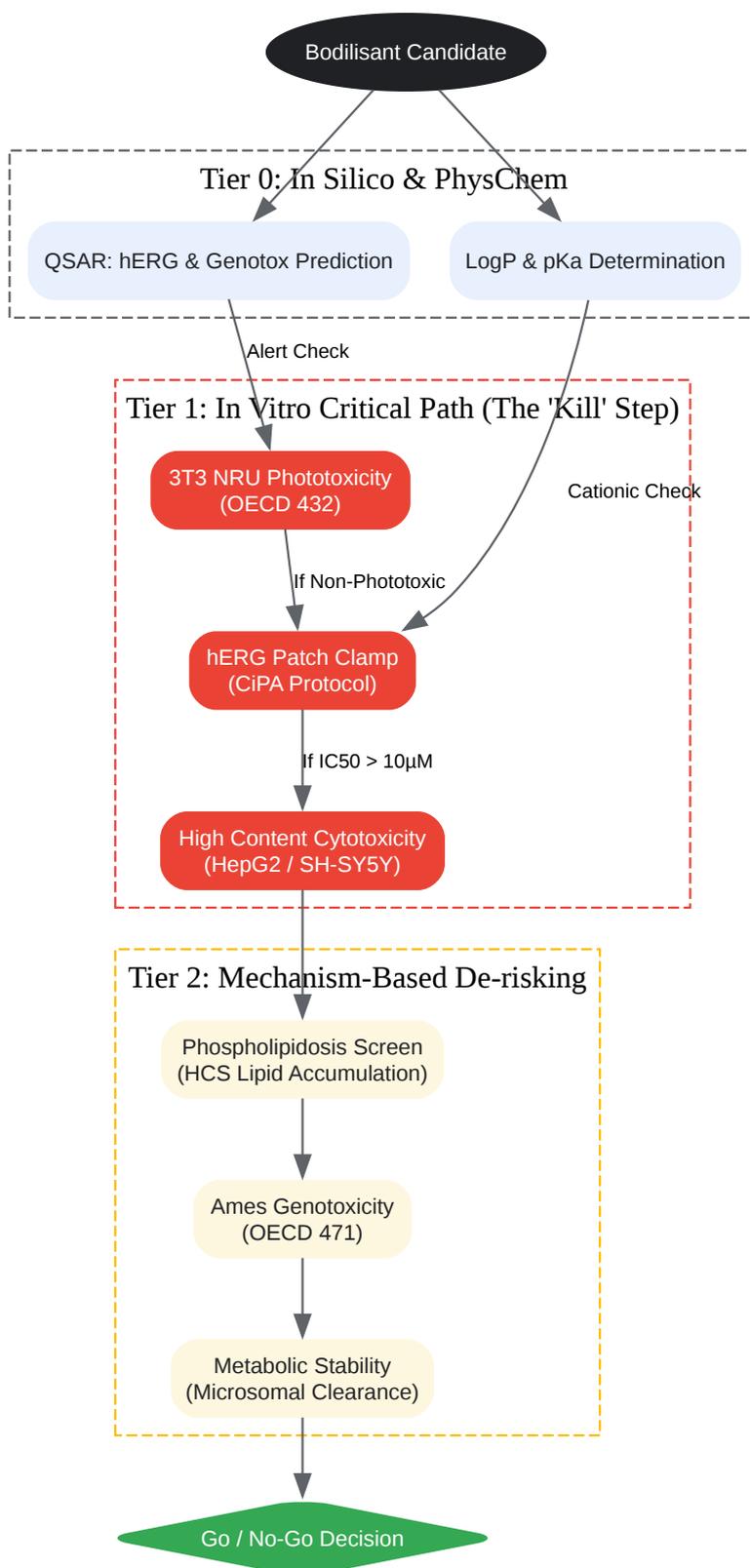
nM), its structural characteristics—specifically the cationic amphiphilic nature and the presence of a fluorophore—necessitate a specialized toxicity screening cascade.

This guide outlines a Tier 1 & Tier 2 Safety Assessment Protocol designed to "fail fast" or validate **Bodilisant** for advanced biological applications. The screening strategy prioritizes three class-specific liabilities: Phototoxicity (due to the BODIPY core), hERG-mediated Cardiotoxicity (a historic liability of piperidine-based H3R ligands), and Phospholipidosis (induced by Cationic Amphiphilic Drugs - CADs).

Compound Property	Specification	Implication for Screening
Chemical Class	Piperidine-BODIPY conjugate	High risk of hERG inhibition & Phospholipidosis.
Target	Histamine H3 Receptor (GPCR)	CNS active; requires selectivity profiling.[3]
Physical State	Fluorescent (Green,)	Mandatory Phototoxicity Screening.
Lipophilicity	High (Predicted LogP > 3)	Metabolic stability & tissue accumulation risks.

The Screening Cascade (Workflow Visualization)

The following directed acyclic graph (DAG) illustrates the logical flow of the screening protocol. It moves from high-throughput in silico filters to low-throughput, high-content functional assays.



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Figure 1: The "Fail-Fast" Screening Cascade for **Bodilisant**. Note the prioritization of Phototoxicity and hERG assays due to the compound's specific structural properties.

Tier 1: Critical Safety Assays (The "Kill" Steps)

Phototoxicity Screening (OECD 432)

Rationale: **Bodilisant** contains a BODIPY fluorophore.[2][3][4][5] Unlike standard drugs, it is designed to absorb light. If the excited state transfers energy to oxygen (generating ROS), it causes acute phototoxicity. This is the primary "stop" criterion for a fluorescent probe intended for live-cell or tissue imaging.

Protocol:

- Cell Line: Balb/c 3T3 mouse fibroblasts.
- Dosing: Incubate cells with **Bodilisant** (8 concentrations, range 0.1 – 100 μ M) for 60 minutes.
- Irradiation: Expose one plate to UVA light (5 J/cm²) and keep a duplicate plate in the dark (Dark Control).
- Viability Readout: Neutral Red Uptake (NRU) assay 24 hours post-irradiation.
- Calculation: Calculate the Photo-Irritation Factor (PIF).
 - Criteria: PIF > 5 indicates probable phototoxicity.

hERG Channel Inhibition (Cardiotoxicity)

Rationale: Piperidine-based H3R antagonists (e.g., early analogs of Pitolisant) have a structural liability for blocking the hERG potassium channel, leading to QT prolongation. **Bodilisant**'s lipophilic side chain increases this risk.

Protocol (Automated Patch Clamp):

- System: QPatch or SyncroPatch (High-throughput automated electrophysiology).
- Cells: CHO or HEK293 cells stably expressing hERG (Kv11.1).

- Buffer: Extracellular solution containing physiological
and
.
- Voltage Protocol: Depolarize from -80 mV to +20 mV (2s), then repolarize to -50 mV (2s) to elicit tail current.
- Acceptance Criteria:
 - Safe:

(or >30x therapeutic

).
 - Flag:

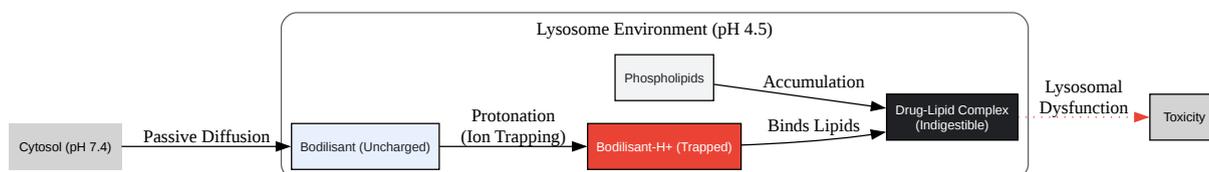
.
 - Fail:

.

Tier 2: Mechanism-Based De-risking Phospholipidosis (PLD) Assessment

Rationale: **Bodilisant** is a Cationic Amphiphilic Drug (CAD). CADs can accumulate in lysosomes, inhibiting phospholipases and causing lipid storage disorders (phospholipidosis). This is a frequent cause of attrition for H3R ligands.

Mechanism Visualization:



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Figure 2: Mechanism of Lysosomal Trapping and Phospholipidosis for Cationic Amphiphilic Drugs (CADs) like **Bodilisant**.

Protocol (HCS Lipid Accumulation):

- Assay: Co-incubation of **Bodilisant** with HCS LipidTOX™ (Red or Green phospholipid stain) in HepG2 cells.
- Duration: 48 hours exposure.
- Imaging: High-Content Screening (Confocal). Measure average fluorescence intensity per cell in the phospholipid channel.
- Positive Control: Amiodarone (Known PLD inducer).

Genotoxicity (Ames Test)

Rationale: While the piperidine scaffold is generally safe, the BODIPY fluorophore contains boron-difluoride and extended conjugation. The mutagenic potential of this specific moiety must be verified using *Salmonella typhimurium* strains (TA98, TA100).

Summary of Acceptance Criteria

Assay	Metric	Acceptance Threshold (Go Decision)
Phototoxicity	PIF (Photo-Irritation Factor)	(Non-phototoxic)
hERG Inhibition		
Cytotoxicity	(HepG2)	
Phospholipidosis	Fold Increase vs Control	at
Selectivity	H3R vs H1R/H2R/H4R	-fold selectivity window

References

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